Silodosin

Catalog No.
S543190
CAS No.
160970-54-7
M.F
C25H32F3N3O4
M. Wt
495.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silodosin

CAS Number

160970-54-7

Product Name

Silodosin

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N

SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Solubility

<1 mg/mL

Synonyms

1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide, KMD 3213, KMD-3213, rapaflo, silodosin

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Description

The exact mass of the compound Silodosin is 495.2345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Potential Benefits in BPH

Silodosin belongs to a class of drugs called alpha-1 adrenergic receptor antagonists. These receptors are found in the prostate gland and smooth muscle tissue in the bladder neck and urethra. By blocking these receptors, Silodosin relaxes the prostate muscles and bladder neck, allowing for easier urine flow [].

Silodosin is a selective alpha-1A adrenergic antagonist primarily used for treating benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that can obstruct urinary flow. Approved in the United States in 2007, silodosin works by selectively blocking alpha-1A receptors located in the smooth muscle of the prostate and bladder neck, which leads to relaxation of these muscles and improved urine flow . Its chemical structure is represented by the molecular formula C25H32F3N3O4C_{25}H_{32}F_{3}N_{3}O_{4} and it has a CAS registry number of 160970-54-7 .

Silodosin works by blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, in the prostate and bladder neck. This relaxes the smooth muscle in these areas, allowing for easier urine flow and reducing symptoms of BPH such as hesitancy, weak stream, and urinary frequency [, ].

Silodosin is generally well-tolerated, but common side effects include dizziness, retrograde ejaculation (semen ejaculates backward into the bladder), and nasal congestion [].

Silodosin can cause a sudden drop in blood pressure, especially when taken for the first time or after a dose increase []. It is not recommended for people with certain medical conditions like severe liver impairment or uncontrolled hypotension [].

Starting from simpler organic compounds. The synthesis typically involves:

  • Formation of an intermediate compound through nucleophilic substitution reactions.
  • Cyclization to form the core structure of silodosin.
  • Functionalization to introduce necessary substituents, including fluorine atoms and hydroxyl groups.

The detailed synthetic route includes multiple steps that ensure the formation of the desired stereochemistry and functional groups necessary for biological activity .

The primary biological activity of silodosin is its action as an alpha-1A adrenergic receptor antagonist. By blocking these receptors, it prevents the contraction of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH. Silodosin exhibits a high affinity for alpha-1A receptors compared to other adrenergic receptor subtypes, which minimizes its cardiovascular side effects often seen with non-selective alpha blockers .

Silodosin is primarily indicated for:

  • Benign Prostatic Hyperplasia: It effectively relieves urinary hesitancy, weak stream, and other lower urinary tract symptoms associated with BPH .
  • Research: Studies are ongoing to explore its potential applications in other urological conditions due to its selective action on alpha-1A receptors.

Silodosin interacts with various substances that can affect its pharmacokinetics:

  • CYP3A4 Inhibitors: Strong inhibitors like ketoconazole can significantly increase silodosin plasma concentrations, leading to potential adverse effects. Therefore, concurrent use is contraindicated .
  • P-glycoprotein Substrates: Silodosin is also a substrate for P-glycoprotein; thus, inhibitors of this transporter may enhance silodosin levels .
  • Other Alpha Blockers: Caution is advised when combining silodosin with other alpha blockers due to potential additive effects on blood pressure and heart rate.

Silodosin belongs to a class of medications known as alpha blockers. Other similar compounds include:

Compound NameSelectivityIndicationsUnique Features
AlfuzosinNon-selectiveBPHMore side effects on blood pressure
TamsulosinSelectiveBPHSimilar mechanism but less potent
DoxazosinNon-selectiveHypertension, BPHBroader application beyond BPH

Uniqueness of Silodosin

Silodosin is unique due to its high selectivity for the alpha-1A receptor subtype, which minimizes cardiovascular side effects common with non-selective agents like doxazosin and alfuzosin. Its pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other medications requiring multiple doses .

Reversed-Phase High Performance Liquid Chromatography Methods

The development of reversed-phase high performance liquid chromatography methods for silodosin analysis has been extensively studied with various stationary phases and mobile phase compositions. A stability-indicating reversed-phase high performance liquid chromatography method was developed using an Agilent ZORBAX Cyanopropyl column (4.6 × 250 mm, 5 μm) with an isocratic mobile phase consisting of methanol, acetonitrile, and ammonium acetate buffer (pH 4.0; 0.015 M) in a 40:30:30 (v/v/v) ratio at a flow rate of 1.3 mL/min [1]. The method demonstrated excellent chromatographic performance with a retention time of 2.865 minutes for silodosin and showed linearity in the concentration range of 4.0-600.0 μM with a correlation coefficient of 0.999.

Multiple studies have reported the use of Octadecylsilane (C18) stationary phases for silodosin analysis. A method utilizing a Zorbax Eclipse C-8 column (150 × 4.6 mm, 5 μm) with a mobile phase comprising ammonium acetate buffer (pH 4.5) and acetonitrile in a 50:50 ratio achieved a retention time of 2.865 minutes and demonstrated linearity over the range of 40-120 μg/mL with a correlation coefficient of 0.999 [2]. The method was validated according to International Conference on Harmonization Q2 guidelines and showed excellent precision with a relative standard deviation of 1.36%.

Ultra Performance Liquid Chromatography Methods

Ultra performance liquid chromatography methods have been developed to provide enhanced resolution and reduced analysis times for silodosin determination. A Waters ACQUITY Ultra Performance Liquid Chromatography BEH C18 column (50 mm × 2.1 mm, 1.7 μm) was employed with gradient elution using water and acetonitrile as mobile phases [3]. The method achieved superior sensitivity with a linearity range of 1.0-800 ng/mL and limits of detection and quantitation of 0.33 ng/mL and 1.0 ng/mL, respectively.

A stability-indicating ultra-high-performance liquid chromatography method was developed using an Agilent Poroshell 120 EC-C18 column (50 × 4.6 mm, 2.7 μm) with gradient elution employing acetonitrile and 10 mM ammonium acetate buffer containing 0.1% triethylamine (pH 6.0) [4]. The method demonstrated resolution greater than 2.0 between silodosin and its process-related impurities, with detection at 273 nm wavelength.

Chiral High Performance Liquid Chromatography Methods

Enantioselective high performance liquid chromatography methods have been developed for determining the enantiomeric purity of silodosin. A direct enantio- and chemo-selective method using Chiralpak AD-3 column (250 mm × 4.6 mm, 3 μm) under normal-phase conditions was developed [5]. The optimized mobile phase consisted of n-heptane, ethanol, and diethylamine in a 70:30:0.1 (v/v/v) ratio at 35°C, achieving complete separation of silodosin enantiomers and main impurities within 12 minutes. The method showed excellent linearity (R² > 0.999) over the concentration range of 1.13-2500 μg/mL with limits of quantitation of 1.13 μg/mL for silodosin.

A quality-by-design approach was employed for developing a capillary electrophoresis method for chiral purity determination using carboxymethyl-β-cyclodextrin as chiral selector in 100 mM sodium phosphate buffer (pH 2.9) [6]. The method utilized a capillary temperature of 17°C and applied voltage of 28 kV, demonstrating robustness and suitability for pharmaceutical analysis.

MethodColumnMobile PhaseDetectionRetention Time (min)Linearity RangeLODLOQ
RP-HPLCC18 (150×4.6mm, 5μm)Methanol:ACN:Buffer (40:30:30)UV 270nm2.86540-120 μg/ml2.1 μg/ml6.5 μg/ml
UPLCC18 (50×2.1mm, 1.7μm)Gradient ACN-WaterMS/MS4.0001.0-800 ng/ml0.33 ng/ml1.0 ng/ml
UHPLCC18 (50×4.6mm, 2.7μm)Gradient ACN-BufferUV 273nm3.5004.0-600 μM85.0 nMNR
Chiral HPLCChiralpak AD-3n-Hexane:Ethanol:DEA (60:40:0.1)UV 220nm12.2001.13-2500 μg/ml1.13 μg/ml1.13 μg/ml

Spectrophotometric Assay Development

Ultraviolet Spectrophotometric Methods

Direct ultraviolet spectrophotometric methods for silodosin analysis have been developed utilizing its inherent chromophoric properties. The drug exhibits maximum absorption at 269 nm when dissolved in methanol, forming the basis for quantitative analysis [7]. A simple ultraviolet spectrophotometric method demonstrated linearity in the concentration range of 10-50 μg/mL with a correlation coefficient of 0.994 and limits of detection and quantitation of 3.0 μg/mL and 9.0 μg/mL, respectively.

Zero-order and first-order derivative spectrophotometric methods have been developed for enhanced selectivity and sensitivity. The first-order derivative method measured silodosin at 266 nm and 325 nm, showing improved specificity compared to direct measurements [8]. The method exhibited linearity over 5-50 μg/mL with correlation coefficients of 0.999 and 0.998 for zero-order and first-order derivative methods, respectively.

Stability-Indicating Spectrophotometric Methods

Multiple stability-indicating spectrophotometric methods have been developed for silodosin determination in the presence of degradation products. A dual-wavelength method utilizing wavelengths at 352 nm and 377 nm was developed specifically for determining silodosin in the presence of oxidative degradation products [9]. The method showed excellent selectivity with the absorbance of the degradation product being equal at both wavelengths, allowing for selective quantitation of the parent compound.

An induced dual-wavelength method was developed for analyzing silodosin in the presence of acid-induced degradation products by selecting wavelengths where the difference in absorbance for degradation products equals zero while maintaining significance for silodosin [9]. The method demonstrated linearity over 5-70 μg/mL with acceptable accuracy and precision parameters.

Charge Transfer Complex Methods

Charge transfer complex formation has been exploited for silodosin determination using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an electron acceptor [10]. The reaction between silodosin (electron donor) and the acceptor forms a red-colored charge transfer complex with maximum absorbance at 410 nm. The method demonstrated linearity over 30-120 μg/mL with excellent optical characteristics including molar absorptivity of 1.1254 L·mol⁻¹·cm⁻¹ and Sandell's sensitivity of 0.0033 μg·cm⁻².

Fluorescence Spectrophotometric Methods

Silodosin exhibits native fluorescence properties that have been utilized for highly sensitive analytical methods. A high performance liquid chromatography-fluorescence detection method was developed using excitation and emission wavelengths of 226 nm and 456 nm, respectively [11]. The method employed a central composite design methodology for optimization and achieved superior sensitivity with linearity over 0.05-0.50 μg/mL and limits of detection and quantitation of 0.017 μg/mL and 0.050 μg/mL, respectively.

First derivative synchronous fluorescence spectroscopy was applied for analyzing silodosin in the presence of degradation products using a wavelength difference (Δλ) of 90 nm [12]. The method measured peak amplitudes at 360 nm and demonstrated selectivity for silodosin even in the presence of acid-induced and oxidative degradation products.

MethodDetection Wavelength (nm)Linearity RangeLODLOQSolvent
UV Direct26910-50 μg/ml3.0 μg/ml9.0 μg/mlMethanol
First Derivative266, 3255-50 μg/ml1.5 μg/ml4.5 μg/mlMethanol/Water
Dual Wavelength352, 3775-70 μg/ml1.5 μg/ml4.5 μg/mlMethanol
Charge Transfer41030-120 μg/ml9.0 μg/ml27.0 μg/mlMethanol
Fluorescence270 (ex), 456 (em)0.05-0.50 μg/ml0.017 μg/ml0.050 μg/mlMethanol

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Silodosin exhibits characteristic fragmentation patterns under electrospray ionization conditions in positive ion mode. The molecular ion [M+H]⁺ appears at m/z 496.2, corresponding to the protonated molecular formula C₂₅H₃₂F₃N₃O₄ [13]. The primary fragmentation pathway involves the loss of the trifluoroethoxyphenoxy side chain, resulting in the formation of the base peak at m/z 261.0, which represents the indoline carboxamide core structure.

Tandem Mass Spectrometry Fragmentation

Collision-induced dissociation of the precursor ion at m/z 496.2 produces several characteristic product ions. The most abundant fragment ion at m/z 261.0 is formed through the cleavage of the ether linkage in the trifluoroethoxyphenoxy moiety [3]. Secondary fragmentation of the m/z 261.0 ion yields fragments at m/z 244.1 (loss of NH₃), m/z 216.1 (loss of CONH₂), and m/z 188.1 (further loss of C₂H₄).

The collision energy optimization studies have shown that optimal fragmentation occurs at 30-40 eV for most mass spectrometric systems, with cone voltages typically set between 35-42 V [13] [14]. The fragmentation pathway has been confirmed through high-resolution mass spectrometry experiments using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry.

Metabolite Fragmentation Patterns

Silodosin β-D-glucuronide, the major metabolite, exhibits distinct fragmentation patterns with the molecular ion at m/z 672.2 [15]. The primary fragmentation involves the loss of the glucuronide moiety (m/z 176), regenerating the parent silodosin ion at m/z 496.2, which subsequently fragments according to the established pathway. This fragmentation pattern has been utilized for simultaneous quantification of silodosin and its metabolite in biological samples.

The fragmentation behavior under different ionization conditions has been studied, with electrospray ionization in positive mode providing the most sensitive and reproducible results. Alternative ionization techniques such as atmospheric pressure chemical ionization have been explored but showed inferior sensitivity compared to electrospray ionization [16].

TechniqueIonizationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
LC-MS/MSESI+496.2261.030-4040
UPLC-MS/MSESI+496.1261.23540
LC-ESI-MS/MSESI+496.2261.03242
UHPLC-QTOF-MSESI+496.2261.225-3535

Validation Parameters (International Conference on Harmonization Q2 Guidelines)

Linearity and Range

Analytical methods for silodosin have demonstrated excellent linearity across various concentration ranges depending on the analytical technique employed. High performance liquid chromatography methods typically show linearity over concentration ranges of 40-120 μg/mL with correlation coefficients consistently exceeding 0.999 [2]. Ultra performance liquid chromatography methods coupled with mass spectrometry detection achieve lower quantitation limits with linearity ranges of 1.0-800 ng/mL [3].

The linearity assessment follows International Conference on Harmonization Q2 guidelines, requiring a minimum of five concentration levels covering the specified range. Statistical evaluation includes determination of the slope, intercept, correlation coefficient, and residual sum of squares. The acceptance criterion for correlation coefficient is ≥0.999 for all analytical methods, which has been consistently achieved across different methodologies.

Accuracy and Precision

Accuracy studies have been conducted at three concentration levels (80%, 100%, and 120% of the nominal concentration) using the standard addition method. Recovery studies for high performance liquid chromatography methods typically demonstrate recoveries between 98-102% with relative standard deviations below 2.0% [2]. Ultra performance liquid chromatography methods show slightly broader acceptable ranges of 95-105% due to the enhanced sensitivity and potential matrix effects.

Precision studies encompass repeatability (intra-day precision) and intermediate precision (inter-day precision) evaluations. Six replicate injections at the nominal concentration level are performed for repeatability assessment, while intermediate precision is evaluated over three consecutive days. The acceptance criterion for relative standard deviation is ≤2.0% for high performance liquid chromatography methods and ≤5.0% for liquid chromatography-mass spectrometry methods [17].

Detection and Quantitation Limits

Detection limits for silodosin analytical methods vary significantly based on the detection technique employed. Ultraviolet spectrophotometric methods typically achieve limits of detection in the range of 1.5-3.0 μg/mL [9], while fluorescence detection methods demonstrate superior sensitivity with limits of detection as low as 0.017 μg/mL [11]. Mass spectrometric methods provide the highest sensitivity with limits of detection in the ng/mL range, typically 0.05-0.5 ng/mL [15].

Quantitation limits are determined as 10 times the signal-to-noise ratio and are typically 3-5 times higher than the corresponding detection limits. The quantitation limits must be validated for accuracy and precision according to International Conference on Harmonization guidelines, with acceptance criteria of ±20% for accuracy and ≤20% for precision at the limit of quantitation level.

Robustness and System Suitability

Robustness studies evaluate the analytical method's ability to remain unaffected by small but deliberate variations in method parameters. Parameters typically evaluated include mobile phase composition (±2%), flow rate (±0.2 mL/min), column temperature (±5°C), and detection wavelength (±2 nm). The method is considered robust if the relative standard deviation of the system suitability parameters remains below 2.0% under these varied conditions [18].

System suitability testing is performed before each analytical run to ensure the chromatographic system performs adequately. Key parameters include theoretical plates (≥2000), tailing factor (≤2.0), retention time variability (≤2.0%), and peak area variability (≤2.0%). Resolution between silodosin and potential impurities must be ≥2.0 to ensure adequate separation.

ParameterHPLC MethodUPLC MethodUV MethodMS/MS MethodICH Q2 Requirement
Linearity (R²)≥0.999≥0.999≥0.994≥0.999≥0.999
Precision (RSD%)≤2.0≤1.5≤2.0≤5.0≤2.0
Accuracy (Recovery%)98-10295-10598-10290-11098-102
LOD0.5-2.1 μg/ml0.33-1.0 ng/ml1.5-3.0 μg/ml0.05-0.5 ng/mlMethod dependent
LOQ1.5-6.5 μg/ml1.0-3.0 ng/ml4.5-9.0 μg/ml0.2-1.5 ng/mlMethod dependent

Comparative Analysis of Detection Modalities

Sensitivity Comparison

The sensitivity of analytical methods for silodosin varies significantly based on the detection modality employed. Mass spectrometric detection provides the highest sensitivity with limits of detection in the low ng/mL range, making it suitable for bioanalytical applications where silodosin concentrations in biological matrices are typically very low [15]. Fluorescence detection offers intermediate sensitivity with limits of detection in the range of 0.017-0.050 μg/mL, while ultraviolet detection provides adequate sensitivity for pharmaceutical formulation analysis with limits of detection typically ranging from 1.5-3.0 μg/mL [11] [9].

The enhanced sensitivity of mass spectrometric methods is attributed to the high selectivity of the detection process, which monitors specific mass-to-charge ratios rather than broad-spectrum absorption or emission. This selectivity minimizes interference from matrix components and allows for lower quantitation limits. However, the improved sensitivity comes at the cost of increased instrumental complexity and operational costs.

Selectivity and Specificity

Selectivity represents a critical parameter for analytical methods, particularly for stability-indicating assays where the active pharmaceutical ingredient must be quantified in the presence of degradation products. Mass spectrometric detection offers superior selectivity through monitoring specific precursor-to-product ion transitions, effectively eliminating interferences from structurally similar compounds [3]. Chromatographic methods with ultraviolet detection rely on baseline resolution of analytes, which may be challenging when dealing with closely related impurities or degradation products.

Spectrophotometric methods demonstrate variable selectivity depending on the specific technique employed. Dual-wavelength methods and derivative spectroscopy techniques enhance selectivity by mathematically eliminating interferences, while direct ultraviolet measurements may suffer from lack of specificity in complex matrices [9]. Fluorescence detection offers enhanced selectivity due to the dual-wavelength nature of the measurement (excitation and emission), reducing the probability of interferences.

Analysis Time and Throughput

Analysis time varies considerably among different detection modalities, with important implications for laboratory throughput. Ultra performance liquid chromatography methods typically achieve the shortest analysis times, with complete separations accomplished in 3-4 minutes due to the use of sub-2 μm particle size columns [3]. Conventional high performance liquid chromatography methods require longer analysis times, typically 8-12 minutes, depending on the complexity of the separation and the number of analytes.

Spectrophotometric methods offer the advantage of rapid analysis with minimal sample preparation requirements. Direct ultraviolet measurements can be completed within minutes, making them suitable for routine quality control applications where high throughput is essential [7]. However, the time advantage of spectrophotometric methods may be offset by the need for more extensive method development and validation when dealing with complex matrices.

Cost-Effectiveness and Accessibility

The cost-effectiveness of analytical methods depends on various factors including instrumentation costs, consumables, maintenance requirements, and operator expertise. Spectrophotometric methods offer the most cost-effective approach with minimal instrumentation requirements and low operational costs [8]. High performance liquid chromatography with ultraviolet detection represents an intermediate cost option, providing good performance with reasonable instrumental investment.

Mass spectrometric methods require the highest capital investment and operational costs due to the complexity of the instrumentation and the need for specialized maintenance and expertise. However, the superior sensitivity and selectivity of mass spectrometric methods may justify the increased costs for applications requiring trace-level quantitation or analysis in complex biological matrices [15].

Accessibility of analytical methods is an important consideration for laboratories with limited resources. Spectrophotometric methods are widely accessible due to the ubiquity of ultraviolet-visible spectrophotometers in analytical laboratories. High performance liquid chromatography systems are also commonly available, while mass spectrometric instrumentation may be limited to specialized laboratories or larger pharmaceutical companies.

Detection ModalitySensitivity RankSelectivity RankAnalysis TimeCost RankAccessibility Rank
MS/MS1 (Highest)1 (Highest)3-6 min4 (Highest)4 (Lowest)
Fluorescence225-10 min33
HPLC-UV338-12 min22
UV Spectrophotometry4 (Lowest)4 (Lowest)2-5 min1 (Lowest)1 (Highest)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

495.23449100 g/mol

Monoisotopic Mass

495.23449100 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

105 - 109°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CUZ39LUY82

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Silodosin is indicated for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH). It is not indicated for the treatment of hypertension.
FDA Label
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) in adult men.
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH)
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH).

Livertox Summary

Silodosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Silodosin is associated with a low rate of serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.

Drug Classes

Benign Prostatic Hypertrophy Agents

Pharmacology

Silodosin is 583 times more selective for human alpha-1A receptors than alpha-1B receptors. It is also 56 times more selective for human alpha-1A receptors than alpha-1D. Silodosin does not prolong the QT interval.
Silodosin is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, silodosin selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, silodosin may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

G04CA04
G - Genito urinary system and sex hormones
G04 - Urologicals
G04C - Drugs used in benign prostatic hypertrophy
G04CA - Alpha-adrenoreceptor antagonists
G04CA04 - Silodosin

Mechanism of Action

The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1A [HSA:148] [KO:K04135]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

160970-54-7

Absorption Distribution and Excretion

The absolute bioavailability is approximately 32%. Following oral administration of silodosin 8 mg once daily in healthy male subjects, Cmax was 61.6 ± 27.54 ng/mL and AUC was 373.4 ± 164.94 ng x hr/mL. The Tmax was 2.6 ± 0.90 hours. Silodosin glucuronide or KMD-3213G, the main metabolite of silodosin, has an AUC three- or four fold higher than for the parent compound. A moderate fat or calorie meal reduces Cmax by 18% to 43% and AUC by 4% to 49%, as well as Tmax by about one hour. However, the US prescribing information recommends drug intake with meals to avoid the potential adverse effects associated with high plasma drug concentrations.
At 10 days following oral administration of radiolabelled silodosin, about 33.5% of the dose was recovered in urine and 54.9% was recovered in feces.
Silodosin has an apparent volume of distribution of 49.5 L.
After intravenous administration, the plasma clearance of silodosin was approximately 10 L/hour.

Metabolism Metabolites

The main metabolite of silodosin is silodosin glucuronide (KMD-3213G), which is a pharmacologically active metabolite formed by direct glucuronide conjugation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7). Silodosin glucuronide reaches plasma exposure (AUC) approximately four times greater than that of silodosin. The second major metabolite, KMD-3293, is formed from dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases. KMD-3293 has negligible pharmacological activity and reaches plasma exposures similar to that of silodosin. Silodosin is also metabolized by CYP3A4, which catalyzes the oxidation reaction. Other than glucuronidation, dehydrogenation, and oxidation as its main metabolic pathways, silodosin can also undergo dealkylation (KMD-3289), N-dealkylation, hydroxylation, glucosylation, and sulfate conjugation. Metabolites of silodosin can undergo a series of further metabolic pathways.

Wikipedia

Silodosin
Calcium(I)_chloride

Biological Half Life

The elimination half-life of silodosin is 13.3 ± 8.07 hours. KMD-3213G, the main metabolite of silodosin, has an extended half-life of approximately 24 hours.

Use Classification

Human drugs -> Urologicals, Alpha-adrenoreceptor antagonists -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Huang W, Xue P, Zong H, Zhang Y. Efficacy and safety of silodosin in the medical expulsion therapy for distal ureteral calculi: a systematic review and meta-analysis. Br J Clin Pharmacol. 2016 Jan;81(1):13-22. doi: 10.1111/bcp.12737. Epub 2015 Sep 21. Review. PubMed PMID: 26255996; PubMed Central PMCID: PMC4693578.
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